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Compound of Interest

Compound Name:
Tert-butyl 3-

oxocyclobutylcarbamate

Cat. No.: B057262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of tert-butyl 3-oxocyclobutylcarbamate, a valuable building block in medicinal chemistry and

drug development. This document details a representative synthetic protocol, outlines key

characterization data, and provides standardized experimental methodologies.

Overview
Tert-butyl 3-oxocyclobutylcarbamate, also known as 3-(Boc-amino)cyclobutanone, is a

bifunctional molecule incorporating a ketone and a Boc-protected amine on a cyclobutane

scaffold. This structure makes it a versatile intermediate for introducing a cyclobutane ring into

larger molecules, often used in the synthesis of novel therapeutic agents. Its proper synthesis

and thorough characterization are critical for ensuring the quality and reliability of subsequent

research and development activities.

Chemical Structure and Properties:
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Identifier Value

IUPAC Name tert-butyl N-(3-oxocyclobutyl)carbamate[1]

CAS Number 154748-49-9[1]

Molecular Formula C₉H₁₅NO₃[1]

Molecular Weight 185.22 g/mol [1]

Appearance
White to pale yellowish-brown crystalline

powder[2]

Melting Point 123 °C[3]

Synthesis Pathway
The most common and direct method for the synthesis of tert-butyl 3-
oxocyclobutylcarbamate is the N-protection of 3-aminocyclobutanone using di-tert-butyl

dicarbonate (Boc₂O). This reaction is typically carried out under basic conditions to deprotonate

the amine, facilitating its nucleophilic attack on the Boc anhydride.

3-Aminocyclobutanone
(as HCl salt)

Di-tert-butyl dicarbonate (Boc₂O)
Triethylamine (TEA) or NaHCO₃

Solvent
(e.g., Dichloromethane, THF/Water)

tert-Butyl 3-oxocyclobutylcarbamate

Boc Protection
Room Temperature
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Caption: Synthesis of tert-butyl 3-oxocyclobutylcarbamate.

Experimental Protocols
Representative Synthesis Protocol
This protocol describes a general method for the N-Boc protection of 3-aminocyclobutanone

hydrochloride.

Materials:

3-Aminocyclobutanone hydrochloride

Di-tert-butyl dicarbonate (Boc₂O)

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

Dichloromethane (DCM) or Tetrahydrofuran (THF) and Water

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride)

Ethyl acetate

Hexanes

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

Reaction Setup: To a round-bottom flask charged with 3-aminocyclobutanone hydrochloride

(1.0 eq) and a magnetic stir bar, add dichloromethane (approx. 0.2 M concentration).

Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add triethylamine (2.2

eq) to the mixture and stir for 15 minutes.
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Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.1 eq), either as a solid or dissolved

in a small amount of DCM.

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for

12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

Work-up: Upon completion, dilute the reaction mixture with water. Transfer the mixture to a

separatory funnel and separate the layers.

Extraction: Extract the aqueous layer twice more with DCM.

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated

aqueous sodium bicarbonate solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purification: The resulting crude solid can be purified by recrystallization or trituration with a

solvent system such as ethyl acetate/hexanes to yield the pure product.

Characterization Data
While specific, published spectral data is limited, the following tables summarize the expected

characterization data based on the known structure and typical values for the constituent

functional groups.

Predicted Spectroscopic Data
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Technique Predicted Data

¹H NMR (400 MHz, CDCl₃)

δ 5.0-5.2 (br s, 1H, NH), 4.2-4.4 (m, 1H, CH-

NH), 3.2-3.5 (m, 2H, CH₂), 2.8-3.1 (m, 2H, CH₂),

1.45 (s, 9H, C(CH₃)₃)

¹³C NMR (100 MHz, CDCl₃)

δ 205-210 (C=O, ketone), 155.5 (C=O,

carbamate), 80.0 (C(CH₃)₃), 45-48 (CH₂), 40-43

(CH-NH), 28.4 (C(CH₃)₃)

FT-IR (ATR, cm⁻¹)

3350-3450 (N-H stretch), 2970-2990 (Alkyl C-H

stretch), 1770-1790 (C=O stretch, ketone,

cyclobutanone), 1690-1710 (C=O stretch,

carbamate), 1510-1530 (N-H bend)[4]

Mass Spec. (ESI+)
m/z 186.11 [M+H]⁺, 208.09 [M+Na]⁺, 371.22

[2M+H]⁺

Characterization Workflow
A logical workflow is essential for the complete and accurate characterization of the

synthesized product. This involves confirming the structure and assessing the purity through a

combination of spectroscopic and chromatographic techniques.
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Purification & Isolation

Structural & Purity Analysis

Data Interpretation

Purified Solid Product

TLC/LC-MS
(Purity Check)

NMR Spectroscopy
(¹H, ¹³C)

Confirm Structure
& Purity >95%

FT-IR Spectroscopy

Mass Spectrometry

Melting Point
Analysis
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Caption: General workflow for the characterization of synthesized product.

Standard Characterization Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer. For ¹³C, a

sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate

the ¹H NMR signals and identify chemical shifts and coupling patterns. Assign peaks in both

spectra to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy:

Sample Preparation: Place a small amount of the solid product directly onto the crystal of an

ATR-FTIR spectrometer.

Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the

sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Analysis: Identify the characteristic absorption bands (in cm⁻¹) for the key functional groups

(N-H, C=O ketone, C=O carbamate) and compare them to expected values.

Mass Spectrometry (MS):

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol or acetonitrile).

Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

Acquire spectra in positive ion mode.

Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) and compare the observed

m/z value with the calculated exact mass.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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